molecular formula C23H20N2O3S2 B2513302 N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 899963-62-3

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Cat. No. B2513302
CAS RN: 899963-62-3
M. Wt: 436.54
InChI Key: FRMUDMGMJIQWCT-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as BZT-5, is a chemical compound that has garnered interest in the scientific community due to its potential applications in the field of neuroscience. BZT-5 is a member of the phenyltropane family of compounds, which are known to have psychoactive effects on the central nervous system. However, BZT-5 is unique in that it has been shown to have a significantly lower potential for abuse and addiction compared to other phenyltropanes.

Scientific Research Applications

Antibacterial Activity

The synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones has led to the discovery of potential antibacterial agents . These compounds were screened in vitro against a representative panel of Gram-positive and Gram-negative bacteria. The results demonstrated profound antimicrobial activity, making them promising candidates for further investigation.

Antitumor Properties

Quinazoline derivatives, including those containing the benzothiazole moiety, have been explored for their antitumor potential. The quinazoline nucleus serves as a scaffold for antitumor drugs, particularly as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers (e.g., breast, ovarian, colon, and prostate). Some quinazoline derivatives exhibit remarkable anticancer activity, and compounds like trimetrexate (TMQ) and piritrexim (PTX) have been considered potent lipophilic DHFR inhibitors .

Sedative and Analgesic Effects

The pharmacodynamic versatility of quinazoline derivatives extends to sedative and analgesic properties. These compounds have been investigated for their potential in managing pain and promoting relaxation .

Antidiabetic Potential

Research suggests that certain quinazoline derivatives, including those with benzothiazole substructures, may have antidiabetic effects. These compounds could play a role in modulating glucose metabolism and insulin sensitivity .

Anti-inflammatory Activity

The quinazoline ring system has been associated with anti-inflammatory properties. Compounds containing the benzothiazole group may exhibit anti-inflammatory effects, making them relevant for conditions involving inflammation .

Antifungal Applications

While the primary focus has been on antibacterial activity, it’s worth exploring the potential antifungal properties of these compounds. Further studies could elucidate their efficacy against fungal pathogens .

Other Pharmacological Activities

Beyond the mentioned fields, quinazoline derivatives have been investigated for their antifungal, antiviral, and antiparasitic activities. Their diverse pharmacological profiles make them intriguing subjects for drug development and therapeutic interventions .

properties

IUPAC Name

2-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-17-9-8-14-20-22(17)24-23(29-20)25(15-18-10-4-2-5-11-18)21(26)16-30(27,28)19-12-6-3-7-13-19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMUDMGMJIQWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide

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